2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is a chemical compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- typically involves the nitration of 6-methoxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Reduction: 6-methoxy-3-amino-2H-1-benzopyran-2-one.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Oxidation: 6-methoxy-3-nitrobenzaldehyde or 6-methoxy-3-nitrobenzoic acid.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can enhance the compound’s binding affinity to its targets, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but with a methyl group instead of a methoxy group.
2H-1-Benzopyran-2-one, 7-methoxy-: Methoxy group at the 7th position instead of the 6th.
2H-1-Benzopyran-2-one, 6-(β-D-glucopyranosyloxy)-7-methoxy-: Contains a glucopyranosyloxy group in addition to the methoxy group.
Uniqueness
2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88184-85-4 |
---|---|
Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
6-methoxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-15-7-2-3-9-6(4-7)5-8(11(13)14)10(12)16-9/h2-5H,1H3 |
InChI Key |
KPUDEBDVRHIZLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.